molecular formula C14H13N3O2 B12567639 1-Amino-3-carbethoxy-4-phenyl-5-cyanopyrrole CAS No. 310431-14-2

1-Amino-3-carbethoxy-4-phenyl-5-cyanopyrrole

Katalognummer: B12567639
CAS-Nummer: 310431-14-2
Molekulargewicht: 255.27 g/mol
InChI-Schlüssel: FOLSVRXVBVWZIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Amino-3-carbethoxy-4-phenyl-5-cyanopyrrole is a heterocyclic compound with the molecular formula C₁₄H₁₃N₃O₂. It is known for its unique structure, which includes an amino group, a carbethoxy group, a phenyl group, and a cyano group attached to a pyrrole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Amino-3-carbethoxy-4-phenyl-5-cyanopyrrole can be synthesized through a multi-step process involving the condensation of appropriate starting materials. One common method involves the reaction of ethyl 3-oxo-3-phenylpropanoate with malononitrile in the presence of ammonium acetate, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Amino-3-carbethoxy-4-phenyl-5-cyanopyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1-Amino-3-carbethoxy-4-phenyl-5-cyanopyrrole has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-amino-3-carbethoxy-4-phenyl-5-cyanopyrrole involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Amino-3-carbethoxy-4-phenyl-5-cyanopyrrole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for further chemical modifications and potential therapeutic applications .

Eigenschaften

CAS-Nummer

310431-14-2

Molekularformel

C14H13N3O2

Molekulargewicht

255.27 g/mol

IUPAC-Name

ethyl 1-amino-5-cyano-4-phenylpyrrole-3-carboxylate

InChI

InChI=1S/C14H13N3O2/c1-2-19-14(18)11-9-17(16)12(8-15)13(11)10-6-4-3-5-7-10/h3-7,9H,2,16H2,1H3

InChI-Schlüssel

FOLSVRXVBVWZIK-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CN(C(=C1C2=CC=CC=C2)C#N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.